

Early-phase clinical trials of Teverelix

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Compound of Interest

Compound Name: Teverelix

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An In-depth Technical Guide to the Early-Phase Clinical Development of **Teverelix**

Introduction

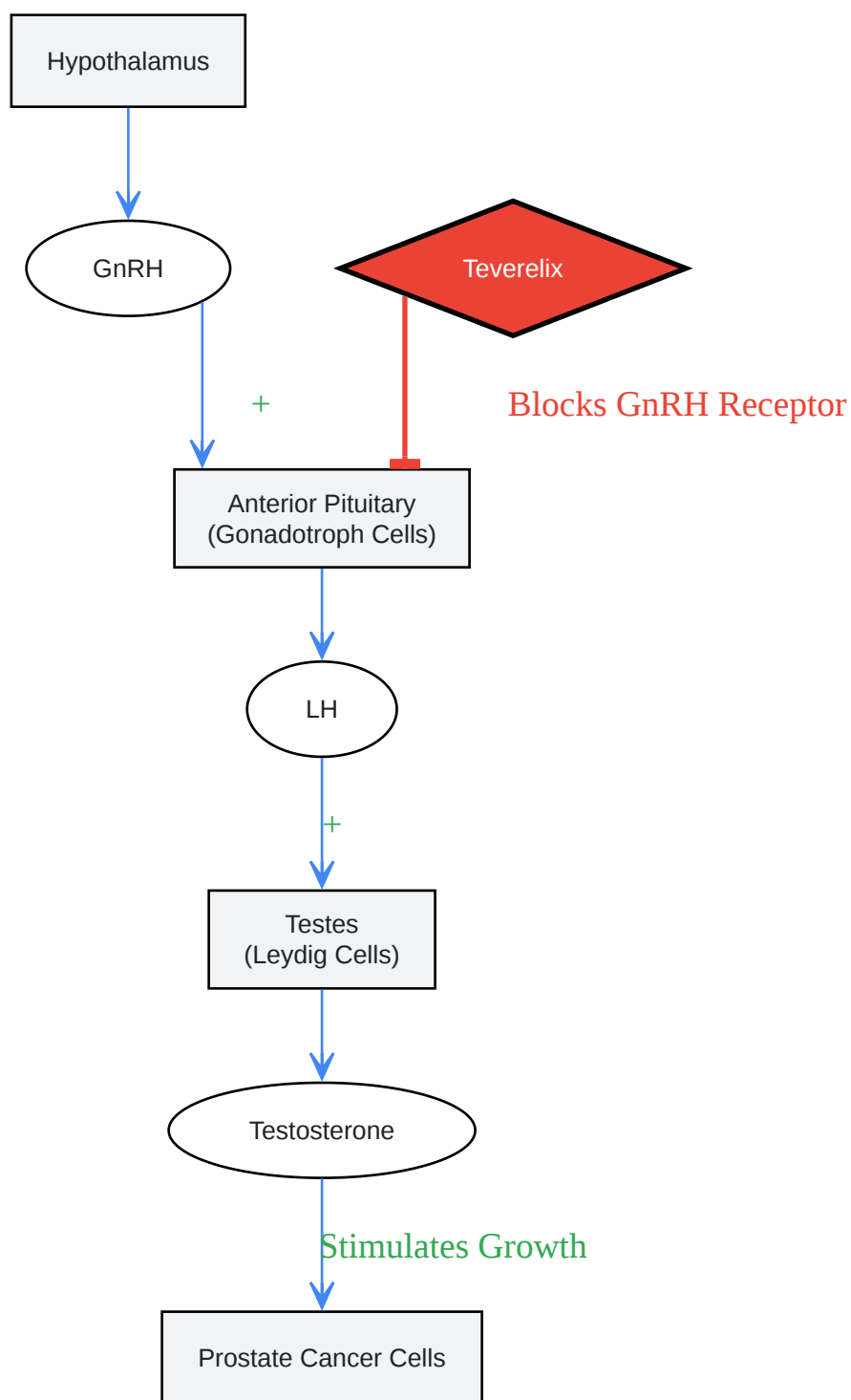
Teverelix (also known as **Teverelix** trifluoroacetate or EP 24332) is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is under development for the treatment of hormone-sensitive conditions, primarily advanced prostate cancer, and has also been investigated for benign prostatic hyperplasia (BPH), endometriosis, and uterine fibroids.[1][2][3][4] As a GnRH antagonist, **Teverelix** offers a distinct mechanism of action compared to GnRH agonists by inducing a rapid and profound suppression of gonadal hormones without the initial surge in testosterone levels, a phenomenon known as "flare" that is observed with agonists.[5] This guide provides a detailed overview of the early-phase clinical trials of **Teverelix**, focusing on its mechanism of action, experimental protocols, and key pharmacokinetic, pharmacodynamic, and safety findings.

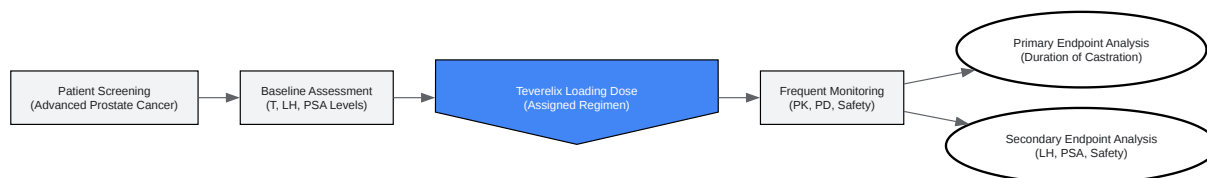
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

Teverelix exerts its therapeutic effect by competitively and reversibly binding to GnRH receptors located on the gonadotroph cells of the anterior pituitary gland.[1][3][4][6] This binding blocks the endogenous GnRH from stimulating the pituitary, leading to an immediate and dose-dependent suppression of the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] The reduction in circulating LH levels directly inhibits the Leydig cells in the testes from producing testosterone.[3][4] In women, this mechanism leads to

a decrease in estradiol production from the ovaries.[3] By significantly lowering testosterone, **Teverelix** effectively inhibits the growth of hormone-sensitive prostate cancer cells.[7]

Below is a diagram illustrating the signaling pathway inhibited by **Teverelix**.





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